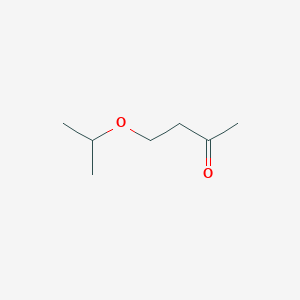

4-Isopropoxy-2-butanone

描述

Significance and Context in Contemporary Organic Chemistry

4-Isopropoxy-2-butanone, a colorless to almost colorless liquid, is recognized primarily for its role as an intermediate and building block in organic synthesis. cymitquimica.comtcichemicals.com Its molecular structure, featuring both a ketone carbonyl group and an ether linkage, provides two key sites for chemical modification, allowing for the construction of more complex molecules. tcichemicals.com This dual functionality makes it a versatile reagent in the synthesis of a variety of organic compounds. myskinrecipes.com

In the realm of contemporary organic chemistry, the emphasis is often on the development of efficient and selective synthetic methodologies. This compound fits well within this paradigm, serving as a starting material for creating intricate molecular frameworks. cymitquimica.com Its utility is particularly noted in the pharmaceutical industry, where it can be employed in the synthesis of active pharmaceutical ingredients (APIs). myskinrecipes.com The compound's isopropoxy group can influence the lipophilicity and metabolic stability of target molecules, properties of significant interest in drug design.

Below is a table summarizing the key chemical and physical properties of this compound.

| Property | Value |

| CAS Number | 32541-58-5 |

| Molecular Formula | C₇H₁₄O₂ |

| Molecular Weight | 130.18 g/mol |

| Boiling Point | 75 °C / 35mmHg |

| Density | 0.89 g/cm³ |

| Refractive Index | 1.4070 to 1.4100 |

| Appearance | Colorless to Almost colorless clear liquid |

| Sources: tcichemicals.comchemicalbook.com |

Scope and Academic Relevance of Research on this compound Derivatives

The academic relevance of this compound is amplified when considering the research conducted on its derivatives. The core structure of this compound provides a scaffold that can be readily modified to generate a library of new compounds with diverse chemical and biological properties.

One notable area of research involves the synthesis of more complex molecules from this compound. For instance, it has been used as a key reactant in Grignard reactions to produce tertiary alcohols, such as 2-cyclopropyl-4-isopropoxy-2-butanol. This demonstrates its utility in carbon-carbon bond formation, a fundamental process in organic synthesis.

Furthermore, research into derivatives of similar butanone structures suggests potential applications in various fields. For example, studies on zingerone (B1684294) analogues have shown that alkoxy derivatives, particularly those with an isopropoxy group, can be highly effective as insect attractants. researchgate.net This points to the potential for developing agriculturally relevant chemicals from this compound derivatives. Research has also been initiated into the antifungal and antimycotoxigenic activities of synthetic zingerone derivatives, indicating another possible avenue for the application of compounds derived from butanone frameworks. researchgate.net

The exploration of this compound derivatives extends to medicinal chemistry. The structural motifs present in these derivatives can be found in various biologically active molecules. The ability to synthesize and modify these structures is crucial for the development of new therapeutic agents. unipv.it The study of such derivatives allows researchers to investigate structure-activity relationships, which are fundamental to designing molecules with specific biological targets.

Spectroscopic analysis is a cornerstone of chemical research, and various techniques are used to characterize this compound and its reaction products. These include ¹H NMR, IR, and Mass Spectrometry, which provide crucial information about the molecular structure and purity of the synthesized compounds. chemicalbook.combldpharm.com

Structure

2D Structure

3D Structure

属性

IUPAC Name |

4-propan-2-yloxybutan-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H14O2/c1-6(2)9-5-4-7(3)8/h6H,4-5H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MEWOUXCWMNHTIZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OCCC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50337075 | |

| Record name | 4-Isopropoxy-2-butanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50337075 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

130.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

32541-58-5 | |

| Record name | 4-Isopropoxy-2-butanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50337075 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-Isopropoxy-2-butanone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Reaction Mechanisms and Kinetics of 4 Isopropoxy 2 Butanone

Mechanistic Investigations of 4-Isopropoxy-2-butanone Formation

The formation of this compound can be approached through several established synthetic routes, including both thermal and photochemical pathways. These mechanisms involve distinct intermediates and catalytic conditions.

Photochemical reactions offer a pathway for the synthesis of alkoxy ketones under mild conditions. A plausible photochemical route to this compound is the photoaddition of isopropanol (B130326) to an α,β-unsaturated ketone, specifically methyl vinyl ketone (MVK). The general mechanism for the photocycloaddition of an enone and an alkene involves the initial photoexcitation of the enone to a singlet excited state, followed by intersystem crossing to a more stable triplet state. wikipedia.org This excited triplet enone can then interact with a ground-state alkene (or in this case, the alcohol) to form an exciplex, leading to a diradical intermediate that can close to form the product. wikipedia.org

In the context of adding an alcohol, the reaction can proceed via a non-cyclic mechanism. The photo-induced polar addition of alcohols to cycloalkenones has been shown to involve the formation of ground-state trans isomers as reactive intermediates. acs.org Another proposed mechanism involves a metal-assisted, photo-assisted electron transfer from the alcohol to the carbonyl compound, followed by a proton transfer. neliti.com Modern photoredox catalysis also enables the generation of highly reactive alkoxy radicals from free alcohols under mild conditions, which can then participate in addition reactions. acs.org

A potential mechanism for this compound formation could involve:

Photoexcitation of methyl vinyl ketone.

Hydrogen Abstraction : The excited MVK abstracts a hydrogen atom from isopropanol, generating two radical intermediates: a ketyl radical and an isopropoxy radical.

Radical Coupling : These radicals then combine to form the final product, this compound.

Several non-photochemical synthetic routes are plausible for the formation of this compound, each involving specific intermediates and catalysts.

Williamson Ether Synthesis: This classic method for preparing ethers involves the reaction of an alkoxide with a primary alkyl halide via an SN2 mechanism. wikipedia.orgmasterorganicchemistry.com To synthesize this compound, this would involve:

Intermediate Formation : Isopropanol is deprotonated by a strong base (e.g., sodium hydride) to form the sodium isopropoxide intermediate.

Nucleophilic Substitution : The isopropoxide ion then acts as a nucleophile, attacking a 4-halo-2-butanone (e.g., 4-chloro-2-butanone) at the carbon bearing the halogen. This SN2 reaction forms the ether linkage and yields this compound. wikipedia.orgmasterorganicchemistry.com

Michael Addition (Oxa-Michael Reaction): The conjugate addition of an alcohol to an α,β-unsaturated carbonyl compound is a common method for forming β-alkoxy carbonyl compounds. wikipedia.org The formation of this compound via this route would use methyl vinyl ketone as the starting material. The reaction can be catalyzed by either a base or an acid. libretexts.org

Base-Catalyzed Mechanism : A base deprotonates isopropanol to form the isopropoxide nucleophile. This attacks the β-carbon of MVK, leading to the formation of a resonance-stabilized enolate intermediate. masterorganicchemistry.com Subsequent protonation of this enolate by the solvent (isopropanol) yields the final product. libretexts.orgmasterorganicchemistry.com

Acid-Catalyzed Mechanism : An acid protonates the carbonyl oxygen of MVK, making the β-carbon more electrophilic. Isopropanol then attacks the β-carbon, and subsequent deprotonation of the resulting intermediate gives this compound.

The key precursor, methyl vinyl ketone, can be synthesized industrially through the condensation of acetone (B3395972) and formaldehyde (B43269). quora.com This reaction often proceeds via an aldol (B89426) condensation to form 4-hydroxy-2-butanone (B42824), which is then dehydrated to yield MVK. nih.govgoogle.com

Reaction Kinetics and Atmospheric Chemistry of Analogous Butanones

The atmospheric fate of this compound is likely governed by its reactions with key atmospheric oxidants. Due to a lack of direct kinetic data for this specific compound, the reactivity of analogous butanones provides critical insight into its atmospheric lifetime and degradation pathways.

The primary removal process for butanones in the troposphere is reaction with photochemically generated hydroxyl (OH) radicals during the day and, to a lesser extent, with chlorine (Cl) atoms in marine or coastal areas. semanticscholar.orgresearchgate.net The reaction proceeds via hydrogen atom abstraction from the various C-H bonds in the molecule.

Studies on analogous compounds such as 3-hydroxy-2-butanone, 4-hydroxy-2-butanone, and 3,3-dimethylbutanone have determined their rate coefficients for reactions with OH radicals and Cl atoms. For example, at room temperature (298 K), the rate coefficient for the reaction of 3,3-dimethylbutanone with OH radicals is (1.26 ± 0.05) × 10⁻¹² cm³ molecule⁻¹ s⁻¹. researchgate.net The reaction with Cl atoms is significantly faster; the rate coefficient for 3,3-dimethylbutanone is (4.22 ± 0.27) × 10⁻¹¹ cm³ molecule⁻¹ s⁻¹. researchgate.net Similarly, the rate constants for the reaction of 4-nitrooxy-2-butanone with OH radicals have been measured as (2.9 ± 1.0) × 10⁻¹² cm³ molecule⁻¹ s⁻¹. acs.orgyoutube.com

The rate coefficients for these atmospheric reactions are temperature-dependent. This dependence is typically described by the Arrhenius or a modified Arrhenius expression: k(T) = A exp(-Eₐ/RT), where A is the pre-exponential factor, Eₐ is the activation energy, R is the gas constant, and T is the temperature. libretexts.orgprepchem.com For many reactions with OH radicals, a negative temperature dependence is observed, indicating that the reaction rate increases as the temperature decreases. This is often due to the formation of a pre-reactive complex. wikipedia.orgcymitquimica.com

Kinetic studies on various butanone analogues have yielded temperature-dependent rate expressions. For instance, the reaction of 4-hydroxy-2-butanone with OH radicals shows a slight negative temperature dependence. wikipedia.org

| Reactant | Temperature Range (K) | Arrhenius Expression (cm³ molecule⁻¹ s⁻¹) | Reference |

|---|---|---|---|

| 3-Hydroxy-2-butanone | 298–338 | (1.25 ± 0.20) × 10⁻¹² exp((612 ± 50)/T) | wikipedia.org |

| 4-Hydroxy-2-butanone | 278–333 | (7.50 ± 2.0) × 10⁻¹² exp((196 ± 20)/T) | wikipedia.org |

| 3-Hydroxy-3-methyl-2-butanone | 278–400 | 5.44 × 10⁻⁴¹ T⁹·⁷ exp(2820/T) | wikipedia.orgcymitquimica.com |

| 3-Hydroxy-3-methyl-2-butanone | 400–830 | 1.23 × 10⁻¹¹ exp(-970/T) | wikipedia.orgcymitquimica.com |

| 4-Hydroxy-4-methyl-2-pentanone | 298–354 | (1.12 ± 0.40) × 10⁻¹² exp((461.5 ± 60)/T) | wikipedia.org |

Following H-abstraction by an OH radical, the resulting alkyl radical reacts rapidly with molecular oxygen (O₂) to form a peroxy radical (RO₂). The subsequent fate of this peroxy radical determines the final degradation products. Computational studies on 2-butanone (B6335102) have explored the unimolecular reactions of these radicals, which are crucial for understanding autoignition and atmospheric oxidation. acs.orgmasterorganicchemistry.com

The degradation pathways for the 2-butanone radical + O₂ system involve the formation of a chemically activated peroxy radical. mcmaster.ca This adduct can then undergo several reactions:

Dissociation back to reactants.

Isomerization via intramolecular H-atom transfer to form a hydroperoxide-alkyl radical (•QOOH). acs.org

Elimination of a hydroperoxyl radical (HO₂). acs.org

For larger alkoxy ketones, the position of the initial hydrogen abstraction determines the subsequent degradation cascade and the branching ratios of the resulting products. For aldehydes, which are structurally related to ketones, studies have shown that H-abstraction from the aldehydic group is the dominant channel, but abstraction from the alkyl chain becomes more significant as the chain length increases. wikipedia.org Similarly, for this compound, H-abstraction can occur at multiple sites on the carbon backbone and the isopropoxy group, leading to a complex mixture of oxidation products, including smaller ketones, aldehydes, and ethers.

General Organic Reaction Pathways Applicable to this compound

Nucleophilic Substitution Reactions (SN1, SN2)

Nucleophilic substitution reactions are fundamental in organic chemistry, and their applicability to this compound primarily involves the ether linkage. The reaction pathway, whether SN1 (unimolecular) or SN2 (bimolecular), is determined by factors such as the structure of the substrate, the strength of the nucleophile, the nature of the leaving group, and the solvent. pressbooks.publibretexts.org

The ether group in this compound can be protonated by a strong acid, converting the isopropoxy group into a good leaving group (isopropanol). Following this activation step, a nucleophile can attack at one of two electrophilic carbon centers: the secondary carbon of the isopropyl group or the primary carbon of the butanone chain.

SN1 Pathway: An SN1 reaction proceeds through a carbocation intermediate. leah4sci.comyoutube.com This pathway is favored for substrates that can form stable carbocations (e.g., tertiary, benzylic, allylic). ksu.edu.sa In the case of this compound, cleavage of the C-O bond could theoretically lead to a secondary isopropyl carbocation or a primary carbocation on the butanone chain. A secondary carbocation is more stable than a primary one, suggesting that if an SN1 mechanism were to occur, it would likely involve the isopropyl group. However, SN1 reactions are generally slow for secondary substrates and require weakly basic, non-hindered nucleophiles and polar protic solvents to stabilize the carbocation intermediate. pressbooks.pub

SN2 Pathway: The SN2 mechanism involves a single, concerted step where the nucleophile attacks the electrophilic carbon at the same time as the leaving group departs. youtube.comksu.edu.sa This pathway is sensitive to steric hindrance and is favored for primary and methyl substrates over secondary and tertiary ones. youtube.com For this compound, an SN2 attack is more probable at the primary carbon of the butanone chain than at the more sterically hindered secondary carbon of the isopropyl group. This reaction requires a strong nucleophile and is favored by polar aprotic solvents, which solvate the accompanying cation but not the nucleophilic anion, thus enhancing its reactivity. pressbooks.publibretexts.org

| Factor | SN1 Reaction | SN2 Reaction |

|---|---|---|

| Mechanism | Two-step (carbocation intermediate) | One-step (concerted) |

| Rate Law | Rate = k[Substrate] | Rate = k[Substrate][Nucleophile] |

| Applicable Site on this compound | Secondary carbon (isopropyl group) - less likely | Primary carbon (butanone chain) - more likely |

| Favored Nucleophile | Weak (e.g., H₂O, ROH) | Strong (e.g., I⁻, RS⁻, CN⁻) |

| Favored Solvent | Polar Protic (e.g., water, ethanol) | Polar Aprotic (e.g., acetone, DMSO) |

Carbonyl Group Reactivity: Aldol Additions and Condensations

The ketone functional group is the most reactive site in this compound. The polarity of the carbon-oxygen double bond, with a partial positive charge on the carbon and a partial negative charge on the oxygen, makes the carbonyl carbon an electrophile. libretexts.org Furthermore, the protons on the carbons alpha to the carbonyl (the α-carbons) are acidic and can be removed by a base to form a nucleophilic enolate.

This compound has two sets of α-protons: those on the methyl group (C1) and those on the methylene (B1212753) group (C3). This allows for the formation of two different enolates, a kinetic enolate (from the less substituted C1) and a thermodynamic enolate (from the more substituted C3). These enolates can then act as nucleophiles.

Aldol Addition: In an aldol addition, an enolate attacks the electrophilic carbonyl carbon of another molecule (which could be another molecule of this compound itself or a different aldehyde or ketone). wikipedia.orgmasterorganicchemistry.com This reaction forms a β-hydroxy ketone. organic-chemistry.orglibretexts.org For example, under basic conditions, the enolate of this compound can add to the carbonyl of a second molecule of this compound in a self-aldol addition.

Aldol Condensation: If the aldol addition is performed at higher temperatures, the resulting β-hydroxy ketone can undergo dehydration (loss of a water molecule) to form an α,β-unsaturated ketone. masterorganicchemistry.comyoutube.com This two-step sequence is known as the aldol condensation. The formation of the conjugated system provides a thermodynamic driving force for the dehydration step.

Because this compound can act as both the nucleophilic enolate and the electrophilic carbonyl component, and because it has two distinct α-carbons, a self-condensation reaction can lead to a mixture of products. In "crossed" aldol reactions with other carbonyl compounds, the reaction is most efficient when one partner has no α-protons (and can only act as the electrophile) to minimize the number of possible products. masterorganicchemistry.com

Epoxidation and Ring-Opening Reactions

Epoxidation: Epoxidation is the reaction of an alkene with a peroxy acid (like m-CPBA) or other oxidizing agents to form an epoxide (a three-membered ring containing oxygen). youtube.com As a saturated molecule, this compound does not have a carbon-carbon double bond and therefore cannot undergo this type of epoxidation directly. However, an unsaturated analogue, such as 4-isopropoxy-3-buten-2-one (the product of an aldol condensation), could be epoxidized at the C=C bond to yield an epoxy ketone. Such reactions are valuable for introducing new functional groups and chiral centers. organic-chemistry.orgnih.gov

Ring-Opening Reactions: Ring-opening reactions typically refer to the cleavage of strained ring systems, most commonly epoxides. If an epoxide derivative of this compound were synthesized, it would be susceptible to ring-opening by nucleophiles. The reaction can be catalyzed by either acid or base.

Acid-catalyzed opening: The epoxide oxygen is protonated, making it a better leaving group. The nucleophile then attacks the more substituted carbon.

Base-catalyzed opening: The nucleophile attacks the less sterically hindered carbon of the epoxide ring in an SN2-like manner. youtube.com

These reactions are regioselective and stereospecific, providing a powerful method for creating stereodefined 1,2-difunctionalized compounds.

Reductive Transformations and Stereoselective Pathways

The carbonyl group of this compound is readily reduced to a secondary alcohol, yielding 4-isopropoxy-2-butanol. This transformation can be achieved using a variety of reducing agents.

Common Reducing Agents:

Metal Hydrides: Sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄) are common reagents for reducing ketones to alcohols. NaBH₄ is a milder, more selective reagent that can be used in protic solvents like methanol or ethanol. LiAlH₄ is a much stronger reducing agent that must be used in aprotic solvents (like diethyl ether or THF) followed by an aqueous workup.

Catalytic Hydrogenation: This method involves the use of hydrogen gas (H₂) and a metal catalyst (such as Pt, Pd, or Ni) to reduce the ketone.

Stereoselective Pathways: The reduction of the prochiral ketone in this compound creates a new chiral center at C2. Using standard reducing agents like NaBH₄ will typically result in a racemic mixture of (R)- and (S)-4-isopropoxy-2-butanol. However, stereoselective (or asymmetric) reduction can be achieved to favor the formation of one enantiomer over the other.

This is often accomplished through:

Chiral Reducing Agents: Using modified hydride reagents that incorporate chiral ligands.

Biocatalysis: Employing enzymes or whole microorganisms that exhibit high stereoselectivity. Research on the closely related compound 4-hydroxy-2-butanone has shown that it can be asymmetrically reduced to (R)-1,3-butanediol with excellent stereoselectivity using specific yeast strains like Pichia jadinii or Candida krusei. researchgate.netresearchgate.net It is plausible that similar biocatalytic systems could be applied to this compound to achieve a highly enantioselective reduction of its ketone group.

| Method | Reagent(s) | Product | Stereoselectivity |

|---|---|---|---|

| Hydride Reduction | 1. NaBH₄ 2. CH₃OH (solvent) | 4-Isopropoxy-2-butanol | Racemic mixture |

| Hydride Reduction | 1. LiAlH₄ in THF 2. H₃O⁺ workup | 4-Isopropoxy-2-butanol | Racemic mixture |

| Catalytic Hydrogenation | H₂, Pt/C catalyst | 4-Isopropoxy-2-butanol | Racemic mixture |

| Asymmetric Bioreduction | Yeast/Enzymes (e.g., KREDs) | (R)- or (S)-4-Isopropoxy-2-butanol | High (potentially >99% e.e.) |

Advanced Spectroscopic and Structural Elucidation of 4 Isopropoxy 2 Butanone

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a powerful, non-destructive analytical technique that provides detailed information about the carbon-hydrogen framework of a molecule. Through the analysis of chemical shifts, spin-spin coupling, and various 1D and 2D NMR experiments, the connectivity and spatial arrangement of atoms within 4-Isopropoxy-2-butanone can be meticulously mapped.

1D and 2D NMR Techniques for Structural Assignment

The primary tool for the initial structural assessment of this compound is 1D ¹H NMR spectroscopy. The proton NMR spectrum provides critical information regarding the number of distinct proton environments, their electronic surroundings, and the number of neighboring protons.

A ¹H NMR spectrum of this compound displays four distinct signals, corresponding to the four unique proton environments in the molecule. paulbracher.com The integration of these signals reveals the relative number of protons in each environment.

While 1D NMR provides foundational data, 2D NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) would be instrumental in definitively assigning the complex structure of this compound. COSY spectra would reveal proton-proton coupling networks, confirming the connectivity of adjacent protons. HSQC would correlate each proton signal to its directly attached carbon atom, and HMBC would show correlations between protons and carbons that are two or three bonds away, providing the final pieces of the structural puzzle by connecting the different fragments of the molecule. However, at the time of this writing, specific 2D NMR data for this compound is not publicly available.

Chemical Shift Analysis and Spin-Spin Coupling Interpretation

A detailed analysis of the ¹H NMR chemical shifts and spin-spin coupling patterns allows for the precise assignment of each proton in the this compound molecule. paulbracher.com

The following table summarizes the ¹H NMR data for this compound: paulbracher.com

| Signal Label | Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| A | 3.67 | triplet | 2H | -O-CH₂ -CH₂-C(O)- |

| B | 3.58 | septet | 1H | -O-CH (CH₃)₂ |

| C | 2.66 | triplet | 2H | -O-CH₂-CH₂ -C(O)- |

| D | 2.18 | singlet | 3H | -C(O)-CH₃ |

| - | 1.15 (inferred) | doublet | 6H | -O-CH(CH₃ )₂ |

The singlet at 2.18 ppm (Signal D), integrating to three protons, is characteristic of a methyl group adjacent to a carbonyl group, which lacks neighboring protons to couple with. The triplet at 2.66 ppm (Signal C) with an integration of two protons is assigned to the methylene (B1212753) group adjacent to the carbonyl group. Its triplet multiplicity indicates that it is coupled to a neighboring methylene group (two protons). The signal at 3.67 ppm (Signal A), also a triplet integrating to two protons, corresponds to the other methylene group, which is adjacent to the ether oxygen. This triplet splitting arises from its coupling to the methylene group at 2.66 ppm. The septet at 3.58 ppm (Signal B), integrating to one proton, is indicative of a methine proton coupled to six equivalent protons, characteristic of an isopropyl group. The corresponding six protons of the two methyl groups of the isopropoxy moiety would appear as a doublet around 1.15 ppm.

Solid-State NMR Applications for Polymorph Analysis

Solid-state NMR (ssNMR) is a powerful technique for studying the structure and dynamics of materials in their solid form. It is particularly valuable for characterizing polymorphism, where a compound can exist in multiple crystalline forms with different physical properties. While ssNMR could be used to analyze the crystalline forms of this compound, to date, there are no published studies on the solid-state NMR analysis of this specific compound. Such an investigation could reveal details about the packing of the molecules in the crystal lattice and identify any potential polymorphic forms.

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. It is a crucial tool for determining the molecular weight of a compound and for obtaining structural information through the analysis of fragmentation patterns.

Electron Ionization (EI) and Chemical Ionization (CI) Mass Spectrometry

Electron Ionization (EI) and Chemical Ionization (CI) are two common ionization techniques used in mass spectrometry. EI is a hard ionization technique that uses high-energy electrons to ionize the sample, often leading to extensive fragmentation. This provides a detailed fragmentation pattern that can be used as a molecular fingerprint. CI is a softer ionization technique that results in less fragmentation and often produces a more prominent molecular ion peak, which is useful for confirming the molecular weight of the compound.

Fragmentation Pattern Analysis and Diagnostic Ion Identification

In the absence of an experimental mass spectrum for this compound, a predictive analysis of its fragmentation pattern can be undertaken based on the known fragmentation pathways of ketones and ethers.

Upon electron ionization, the molecular ion ([M]⁺˙) of this compound would have a mass-to-charge ratio (m/z) corresponding to its molecular weight (130.18 g/mol ). Key fragmentation pathways would likely include:

Alpha-cleavage: Cleavage of the bonds adjacent to the carbonyl group is a common fragmentation pathway for ketones. This could result in the loss of a methyl radical (•CH₃) to form an acylium ion at m/z 115, or the loss of the isopropoxyethyl radical (•CH₂CH₂OCH(CH₃)₂) to form the acetyl cation at m/z 43. The peak at m/z 43 is often a prominent peak in the mass spectra of methyl ketones.

Cleavage of the C-O bond: The ether linkage could also be a site of fragmentation. Cleavage of the C-O bond could lead to the formation of an isopropoxy radical and a C₄H₇O⁺ ion at m/z 71, or an isopropyl cation at m/z 43 and a C₄H₇O₂ radical.

McLafferty Rearrangement: Ketones with a gamma-hydrogen can undergo a McLafferty rearrangement. In this compound, a hydrogen atom from the isopropoxy group could be transferred to the carbonyl oxygen, leading to the elimination of a neutral propene molecule and the formation of a radical cation at m/z 72.

The following table outlines some of the predicted key fragment ions for this compound:

| m/z | Predicted Fragment Ion |

| 130 | [C₇H₁₄O₂]⁺˙ (Molecular Ion) |

| 115 | [M - CH₃]⁺ |

| 87 | [M - C₃H₇]⁺ |

| 71 | [M - OC₃H₇]⁺ |

| 43 | [CH₃CO]⁺ or [CH(CH₃)₂]⁺ |

Definitive identification and analysis of these diagnostic ions would require an experimental mass spectrum of this compound.

High-Resolution Mass Spectrometry for Elemental Composition Determination

High-resolution mass spectrometry (HRMS) is a powerful analytical technique for the precise determination of the elemental composition of a molecule. Unlike nominal mass spectrometry, which measures mass-to-charge ratios (m/z) to the nearest integer, HRMS can measure m/z values to several decimal places. This high precision allows for the calculation of the exact molecular formula.

For this compound, with a chemical formula of C7H14O2, the theoretical exact mass can be calculated using the monoisotopic masses of the most abundant isotopes of its constituent elements (¹²C, ¹H, and ¹⁶O).

| Element | Isotope | Monoisotopic Mass (Da) |

| Carbon | ¹²C | 12.0000 |

| Hydrogen | ¹H | 1.0078 |

| Oxygen | ¹⁶O | 15.9949 |

The theoretical exact mass of the molecular ion [M]⁺ of this compound is calculated to be 130.0994 Da. An experimental measurement of the molecular ion's m/z value that closely matches this theoretical value would confirm the elemental composition as C7H14O2.

Furthermore, the fragmentation pattern of this compound in the mass spectrometer provides valuable structural information. Common fragmentation pathways for ketones include alpha-cleavage (cleavage of the C-C bond adjacent to the carbonyl group) and the McLafferty rearrangement.

Expected Fragmentation of this compound:

| Fragment Ion | Proposed Structure | Theoretical Exact Mass (Da) |

| [M-CH₃]⁺ | C₆H₁₁O₂⁺ | 115.0759 |

| [M-OCH(CH₃)₂]⁺ | C₄H₇O⁺ | 71.0497 |

| [CH₃CO]⁺ | C₂H₃O⁺ | 43.0184 |

By analyzing the high-resolution mass spectrum, the elemental composition of each fragment ion can also be determined, lending further support to the proposed structure of the parent molecule.

Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopy

Fundamental Vibrational Analysis and Group Frequency Assignments

The vibrational spectrum of this compound is characterized by the distinct vibrations of its ketone and ether functional groups, as well as the hydrocarbon backbone.

Key Vibrational Modes of this compound:

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) (IR) | Expected Wavenumber (cm⁻¹) (Raman) |

| C=O Stretch | Ketone | 1715 (Strong) | 1715 (Weak) |

| C-O-C Stretch (asymmetric) | Ether | 1120 (Strong) | 1120 (Weak) |

| C-O-C Stretch (symmetric) | Ether | 950 (Weak) | 950 (Strong) |

| C-H Stretch (sp³) | Alkyl groups | 2850-2980 (Strong) | 2850-2980 (Strong) |

| C-H Bend | Alkyl groups | 1350-1470 (Variable) | 1350-1470 (Variable) |

The most prominent feature in the IR spectrum is expected to be the strong absorption band around 1715 cm⁻¹ due to the stretching vibration of the carbonyl (C=O) group. The asymmetric C-O-C stretching of the ether linkage would also give rise to a strong band, typically around 1120 cm⁻¹.

In the Raman spectrum, while the C=O stretch will be present, it is generally weaker than in the IR spectrum. Conversely, the symmetric C-O-C stretch and the C-H stretching and bending vibrations of the alkyl groups are expected to show strong signals in the Raman spectrum.

Complementary Applications of IR and Raman for Molecular Characterization

Infrared and Raman spectroscopy are governed by different selection rules, making them highly complementary techniques. A vibrational mode is IR active if it results in a change in the molecule's dipole moment. A mode is Raman active if there is a change in the molecule's polarizability.

For a molecule like this compound, which lacks a center of symmetry, many vibrations will be active in both IR and Raman. However, the intensities of the corresponding bands will differ significantly.

Polar Bonds: The highly polar carbonyl group (C=O) exhibits a very strong absorption in the IR spectrum, while its Raman signal is comparatively weak.

Nonpolar/Symmetric Bonds: The C-C and symmetric C-H stretching and bending vibrations of the hydrocarbon framework are more prominent in the Raman spectrum.

By combining the information from both techniques, a more complete picture of the molecule's vibrational framework can be obtained, leading to a more confident structural assignment.

Application in Qualitative and Quantitative Analysis

Both IR and Raman spectroscopy are valuable tools for the qualitative and quantitative analysis of this compound.

Qualitative Analysis: The unique pattern of absorption and scattering bands in the IR and Raman spectra, respectively, serves as a molecular fingerprint. This allows for the identification of this compound and its differentiation from other isomers or impurities. The presence of the characteristic C=O and C-O-C stretching bands confirms the presence of the ketone and ether functional groups.

Quantitative Analysis: The intensity of a specific absorption or scattering band is proportional to the concentration of the analyte, a principle described by the Beer-Lambert Law for IR spectroscopy. By creating a calibration curve using standards of known concentration, the amount of this compound in a sample can be determined. For instance, the strong C=O stretching band in the IR spectrum is often used for the quantitative analysis of ketones. Similarly, a prominent and well-resolved band in the Raman spectrum can be used for quantification.

Computational Chemistry and Theoretical Modeling of 4 Isopropoxy 2 Butanone

Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for its favorable balance of accuracy and computational cost, making it an ideal tool for investigating the properties of medium-sized organic molecules like 4-Isopropoxy-2-butanone. google.com

Electronic Structure Calculations and Geometrical Optimization

The initial and most fundamental step in the computational analysis of this compound is the optimization of its molecular geometry. This process involves finding the three-dimensional arrangement of atoms that corresponds to the lowest energy state on the potential energy surface. researchgate.net DFT methods, such as B3LYP or M06-2X, paired with a suitable basis set (e.g., 6-31G(d) or larger), are employed to iteratively adjust atomic positions until the forces on each atom approach zero. youtube.comdoi.org

The optimized geometry provides crucial data on bond lengths, bond angles, and dihedral angles. For this compound, this would reveal the precise lengths of the C=O bond in the ketone group, the C-O-C linkages of the ether, and the various C-C and C-H bonds throughout the molecule. These calculated parameters serve as the foundation for all subsequent computational analyses. researchgate.net

| Parameter | Bond/Angle | Predicted Value |

|---|---|---|

| Bond Length | C=O (Ketone) | ~1.21 Å |

| Bond Length | C-O (Ether) | ~1.43 Å |

| Bond Length | C-C (Carbonyl-Methylene) | ~1.52 Å |

| Bond Angle | C-O-C (Ether) | ~112° |

| Bond Angle | C-C(=O)-C | ~117° |

| Dihedral Angle | C-O-C-C | Variable (depends on conformer) |

Note: The values in Table 1 are illustrative, based on typical results for similar functional groups from DFT calculations, as specific published data for this compound is not available.

Reaction Pathway Elucidation and Transition State Characterization

DFT is a powerful tool for exploring the mechanisms of chemical reactions involving ketones and ethers. rsc.orgmdpi.com For this compound, one could investigate reactions such as keto-enol tautomerism, nucleophilic addition to the carbonyl group, or alpha-hydrogen abstraction.

To study a reaction, a reaction coordinate is defined, and the energy of the system is calculated at various points along this path. This allows for the mapping of the potential energy surface, identifying reactants, products, intermediates, and, crucially, transition states (TS). A transition state is a first-order saddle point on the energy surface, representing the highest energy barrier that must be overcome for the reaction to proceed. orientjchem.org

Frequency calculations are performed to characterize these stationary points. A stable minimum (reactant, product, or intermediate) will have all real (positive) vibrational frequencies. In contrast, a transition state is uniquely identified by having exactly one imaginary frequency, which corresponds to the motion along the reaction coordinate. The energy difference between the reactants and the transition state defines the activation energy of the reaction, a key determinant of its rate. faccts.de DFT studies on similar ketones have successfully elucidated multi-step reaction pathways, including nucleophilic attacks and cycloadditions. rsc.org

Prediction of Spectroscopic Parameters (e.g., NMR, IR, Raman)

DFT calculations can accurately predict various spectroscopic properties, which is invaluable for interpreting experimental data and confirming molecular structures.

Infrared (IR) and Raman Spectroscopy: After a geometry optimization, a frequency calculation yields the vibrational modes of the molecule. Each mode's frequency and intensity can be used to generate a theoretical IR and Raman spectrum. researchgate.net For this compound, this would predict a strong C=O stretching frequency, typically around 1715 cm⁻¹, along with characteristic C-O ether stretches and C-H bending and stretching modes. libretexts.org Comparing the computed spectrum with an experimental one can help confirm the compound's identity and conformational purity. researchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy: Using methods like the Gauge-Including Atomic Orbital (GIAO), DFT can predict the NMR chemical shifts (¹H and ¹³C) for a molecule. nih.gov The calculation determines the magnetic shielding tensor for each nucleus, which is then converted into a chemical shift relative to a standard (e.g., tetramethylsilane). This allows for the assignment of peaks in an experimental NMR spectrum to specific atoms in the this compound molecule, aiding in structural elucidation. youtube.com Predicted ¹³C NMR spectra for ketones typically show a distinctive peak for the carbonyl carbon in the 190-215 ppm range. libretexts.org

| Spectroscopy Type | Functional Group | Predicted Frequency/Shift |

|---|---|---|

| IR Frequency | C=O Stretch | ~1715 cm⁻¹ |

| IR Frequency | C-O-C Stretch | 1080-1150 cm⁻¹ |

| ¹³C NMR Shift | C=O Carbon | ~208 ppm |

| ¹³C NMR Shift | -O-CH(CH₃)₂ | ~75 ppm |

| ¹H NMR Shift | -C(=O)-CH₃ | ~2.1 ppm |

Note: The values in Table 2 are illustrative and based on typical spectroscopic data for the functional groups present in the molecule.

Addressing Static Correlation in DFT Methodologies

Standard DFT functionals can sometimes struggle with systems that exhibit significant static (or strong) correlation. This occurs in molecules with partially filled, degenerate, or near-degenerate frontier molecular orbitals, such as in transition states, bond-breaking processes, or diradical species. While this compound in its ground state is a well-behaved closed-shell molecule, studying certain reaction pathways (e.g., homolytic bond cleavage) might require methods that can handle static correlation.

In such cases, single-reference DFT methods may be inadequate. One might turn to multireference methods or specialized DFT approaches like broken-symmetry DFT (BS-DFT) for open-shell systems. For many applications involving this compound, however, standard hybrid or range-separated hybrid functionals are expected to provide reliable results.

Molecular Dynamics (MD) Simulations

While DFT provides a static, time-independent picture of a molecule at zero Kelvin, Molecular Dynamics (MD) simulations allow for the exploration of its dynamic behavior over time at a given temperature. nih.gov MD simulations solve Newton's equations of motion for a system of atoms, providing a trajectory that describes how the positions and velocities of the atoms evolve. researchgate.net

Conformational Analysis and Intermolecular Interactions

This compound possesses several rotatable single bonds, leading to a complex conformational landscape. MD simulations are an excellent tool for exploring this landscape to identify low-energy conformers and understand the flexibility of the molecule. rsc.orgnih.gov

In an MD simulation, the molecule is typically placed in a simulation box, often with an explicit solvent (like water or a nonpolar solvent) to mimic solution-phase behavior. The simulation is run for a period ranging from nanoseconds to microseconds, during which the molecule will explore various conformations. researchgate.net By analyzing the trajectory, one can:

Identify the most populated (lowest free energy) conformations.

Determine the energy barriers for rotation around specific bonds.

Analyze intramolecular hydrogen bonding, if any, and other non-covalent interactions that stabilize certain conformers.

Study intermolecular interactions between this compound and solvent molecules, which can be quantified through calculations like the radial distribution function (RDF). researchgate.net

For this compound, MD simulations would reveal how the isopropoxy and acetyl groups orient themselves relative to each other and how this is influenced by the surrounding medium, providing a dynamic picture of the molecule's structure and interactions. rsc.org

Simulation of Reaction Dynamics

The simulation of reaction dynamics for this compound provides molecular-level insights into the temporal evolution of chemical processes. These simulations are crucial for understanding reaction mechanisms, predicting product distributions, and identifying transient intermediates that may not be observable through experimental means. Methodologies such as molecular dynamics (MD) are employed to model the physical movements of atoms and molecules over time.

In the context of this compound, MD simulations can be utilized to explore a variety of reactive events. For instance, the study of its thermal decomposition would involve simulating the molecule's behavior at elevated temperatures. These simulations can reveal the initial bond-breaking events, subsequent radical chain reactions, and the formation of stable products. The trajectories of the atoms and molecules are determined by numerically solving Newton's equations of motion, where the forces between particles are calculated using molecular mechanics force fields or quantum mechanical methods. orientjchem.org

A critical aspect of simulating reaction dynamics is the accurate representation of the potential energy surface (PES). The PES governs the forces acting on the atoms and thus their subsequent motion. For complex reactions, ab initio molecular dynamics (AIMD) can be employed, where the forces are calculated "on-the-fly" using quantum chemical methods. This approach, while computationally intensive, avoids the need for pre-parameterized force fields and can accurately model bond-forming and bond-breaking processes.

For this compound, simulations could focus on key reaction pathways, such as its oxidation. The interaction with an oxidizing agent, like a hydroxyl radical, can be modeled to determine the most likely sites of hydrogen abstraction and the subsequent reaction cascade. The simulation would track the formation of peroxy radicals and their potential for intramolecular hydrogen transfer or decomposition, which are critical steps in combustion and atmospheric chemistry.

The table below illustrates a hypothetical reaction coordinate for a key step in the oxidation of this compound, as could be determined from a reaction dynamics simulation.

| Reaction Coordinate | Description of Molecular Event |

| Reactants | This compound and a hydroxyl radical approach each other. |

| Transition State | A hydrogen atom is partially bonded to both the carbon backbone and the hydroxyl radical. |

| Products | A water molecule and a this compound radical are formed and separate. |

This table is for illustrative purposes and represents a potential reaction pathway that could be investigated through simulation.

Quantum Chemical Calculations for Energetics and Reactivity Predictions

Quantum chemical calculations are a powerful tool for investigating the electronic structure, energetics, and reactivity of molecules like this compound. These methods, rooted in quantum mechanics, can provide highly accurate predictions of various molecular properties, complementing and guiding experimental studies.

Density Functional Theory (DFT) is a widely used quantum chemical method that can effectively balance computational cost and accuracy. dntb.gov.ualongdom.org For this compound, DFT calculations can be used to determine its optimized molecular geometry, vibrational frequencies, and thermochemical properties such as the standard enthalpy of formation.

A key application of quantum chemical calculations is the prediction of reaction energetics. By calculating the energies of reactants, transition states, and products, the activation energy and reaction enthalpy for a given chemical transformation can be determined. For example, the keto-enol tautomerism of this compound can be investigated. orientjchem.org The relative energies of the keto and enol forms, as well as the transition state connecting them, can be calculated to understand the equilibrium and kinetics of this process.

Reactivity indices, derived from quantum chemical calculations, can predict the most likely sites for electrophilic or nucleophilic attack. The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are fundamental in this regard. A high HOMO energy suggests a greater propensity to donate electrons (nucleophilicity), while a low LUMO energy indicates a greater ability to accept electrons (electrophilicity). The distribution of these frontier molecular orbitals across the this compound molecule can pinpoint the reactive centers.

The following table presents hypothetical data for the calculated energetic and reactivity parameters of this compound, which could be obtained using DFT calculations.

| Parameter | Calculated Value | Significance |

| Standard Enthalpy of Formation | -450.5 kJ/mol | Indicates the thermodynamic stability of the molecule. |

| HOMO Energy | -9.8 eV | Relates to the ionization potential and nucleophilic character. |

| LUMO Energy | +1.2 eV | Relates to the electron affinity and electrophilic character. |

| HOMO-LUMO Gap | 11.0 eV | An indicator of chemical reactivity and kinetic stability. |

| Dipole Moment | 2.5 D | Influences intermolecular interactions and solubility. |

This table contains illustrative data based on typical values for similar ether-ketone compounds and is intended to demonstrate the types of parameters that can be obtained from quantum chemical calculations.

Furthermore, the electrostatic potential mapped onto the electron density surface can provide a visual representation of the charge distribution within the molecule, highlighting regions that are electron-rich (prone to electrophilic attack) and electron-poor (prone to nucleophilic attack). For this compound, the oxygen atoms of the ether and carbonyl groups would be expected to be regions of negative electrostatic potential.

Applications and Biological Relevance of 4 Isopropoxy 2 Butanone and Analogs

Role as a Synthetic Building Block in Fine Chemical Synthesis

4-Isopropoxy-2-butanone, a member of the β-alkoxy ketone class of organic compounds, serves as a versatile synthetic building block in the realm of fine chemical synthesis. Its bifunctional nature, possessing both a ketone carbonyl group and an ether linkage, allows for a variety of chemical transformations, making it a valuable precursor in the construction of more complex molecular architectures. While specific, publicly documented large-scale applications are limited, its commercial availability as a laboratory chemical underscores its utility in research and development for the synthesis of specialized organic molecules. cymitquimica.compschemicals.comparchem.comaksci.com

The reactivity of this compound is centered around its two primary functional groups. The ketone moiety can undergo a wide range of reactions, including nucleophilic addition, reduction to a secondary alcohol, and enolate formation for subsequent alkylation or condensation reactions. The isopropoxy group, an ether linkage, is generally more stable but can be cleaved under specific, often harsh, reaction conditions if required. This differential reactivity allows for stepwise synthetic strategies, where one part of the molecule can be modified while the other remains intact.

Precursor in Pharmaceutical Intermediates and Active Pharmaceutical Ingredients

While direct evidence of this compound's incorporation into commercially available active pharmaceutical ingredients (APIs) is not extensively documented in publicly accessible literature, its structural motifs are relevant to medicinal chemistry. The β-alkoxy ketone framework is present in various biologically active molecules. The synthesis of pharmaceutical intermediates often requires building blocks with specific functionalities that can be elaborated into the final drug substance. This compound offers a four-carbon chain with reactive handles at the 2- and 4-positions, which can be valuable in constructing portions of a larger drug molecule.

For instance, its analog, 4-hydroxy-2-butanone (B42824), is a known intermediate in the synthesis of various pharmaceutical compounds, including certain antibiotics and vitamins. nbinno.com The asymmetric reduction of 4-hydroxy-2-butanone to chiral 1,3-butanediol (B41344) is a key step in the synthesis of several pharmaceuticals, highlighting the importance of this structural backbone. nih.govnih.govresearchgate.net By extension, this compound could potentially be used in scenarios where a protected hydroxyl group is preferred during a synthetic sequence to prevent unwanted side reactions.

Table 1: Potential Pharmaceutical Intermediates from this compound Analogs

| Starting Material | Transformation | Resulting Intermediate | Potential Pharmaceutical Application |

| 4-Hydroxy-2-butanone | Asymmetric Reduction | (R)-1,3-Butanediol | Chiral building block for various APIs |

| 4-Hydroxy-2-butanone | Oxidation | 2,4-Butanedione | Precursor for heterocyclic synthesis |

| 4-Hydroxy-2-butanone | Condensation Reactions | Substituted heterocycles | Scaffolds in medicinal chemistry |

This table illustrates the utility of a close analog, 4-hydroxy-2-butanone, in generating valuable pharmaceutical intermediates. Similar transformations could be envisioned for this compound.

Utilization in Agrochemical and Specialty Chemical Production

The application of this compound in the agrochemical sector is not well-documented in mainstream scientific literature. However, the synthesis of novel herbicides, pesticides, and fungicides often involves the use of functionalized building blocks to create molecules with specific biological activities. The structural features of this compound could be incorporated into new agrochemical candidates.

In the broader category of specialty chemicals, which includes polymers, coatings, and electronic materials, this compound and its derivatives could find niche applications. For example, its analog 4-hydroxy-2-butanone is used as an intermediate in the synthesis of raspberry ketone, a significant fragrance compound. guidechem.comgoogle.com This suggests that modifications of the hydroxyl group, such as the isopropoxy ether in this compound, could be explored to create new fragrance and flavor compounds with unique sensory properties. The bifunctionality of the molecule also lends itself to the synthesis of monomers for specialty polymers.

Advanced Applications in Organic Synthesis

The utility of this compound extends to more advanced applications in organic synthesis, where the precise control of chemical reactions is paramount for the construction of intricate molecular structures.

Synthesis of Complex Organic Molecules

The synthesis of complex natural products and other architecturally challenging organic molecules often relies on a toolbox of versatile building blocks. While specific examples detailing the use of this compound in the total synthesis of a complex natural product are scarce, its potential can be inferred from the known reactivity of β-alkoxy ketones. These compounds can serve as precursors to 1,3-diols, which are common structural motifs in many natural products, including polyketides and macrolides.

The ketone functionality can be used to form a new carbon-carbon bond via an aldol (B89426) reaction, Wittig reaction, or other carbonyl addition processes. The ether linkage provides a handle for further functionalization or can influence the stereochemical outcome of nearby reactions.

Chiral Synthesis and Stereoselective Transformations

The development of stereoselective synthetic methods is a cornerstone of modern organic chemistry, particularly in the pharmaceutical industry where the chirality of a molecule can dictate its efficacy and safety. While there is a lack of specific studies on the stereoselective transformations of this compound itself, the asymmetric reduction of its parent compound, 4-hydroxy-2-butanone, is well-established. nih.govnih.govresearchgate.net This biocatalytic reduction, often employing yeast or isolated enzymes, yields enantiomerically pure (R)-1,3-butanediol, a highly valuable chiral building block.

This precedent suggests that this compound could be a substrate for similar enantioselective reductions, potentially yielding chiral 4-isopropoxy-2-butanol. The isopropoxy group could influence the stereochemical outcome of such a reaction, and the resulting chiral alcohol could be a useful intermediate in its own right. Furthermore, the presence of the chiral center could direct subsequent reactions at other positions in the molecule, a common strategy in asymmetric synthesis.

Table 2: Examples of Stereoselective Transformations of a this compound Analog

| Substrate | Reaction | Catalyst/Reagent | Product | Enantiomeric Excess (e.e.) |

| 4-Hydroxy-2-butanone | Asymmetric Reduction | Candida krusei ZJB-09162 | (R)-1,3-Butanediol | 99.0% |

| 4-Hydroxy-2-butanone | Asymmetric Reduction | Pichia jadinii HBY61 | (R)-1,3-Butanediol | 100% |

This table showcases the high stereoselectivity achievable in the reduction of a close analog of this compound, indicating the potential for similar transformations on the target molecule.

Biochemical and Pharmacological Research on Related Structures and Mechanisms

Direct biochemical and pharmacological studies on this compound are not readily found in the scientific literature. However, research on structurally related β-alkoxy ketones and butanone derivatives can provide insights into their potential biological relevance.

The metabolism of butanone (methyl ethyl ketone) has been studied, and it is known to be metabolized in the body. nih.gov The introduction of an isopropoxy group would likely alter its metabolic fate and toxicological profile. The ether linkage may be subject to enzymatic cleavage by cytochrome P450 enzymes, potentially leading to the formation of 4-hydroxy-2-butanone and isopropanol (B130326).

The pharmacological activities of β-aminoketones, which are structurally related to β-alkoxy ketones, have been investigated, with some compounds showing promise as therapeutic agents. nih.gov This suggests that the β-alkoxy ketone scaffold could also be a starting point for the design of new bioactive molecules. The lipophilicity imparted by the isopropoxy group could influence a molecule's ability to cross cell membranes and interact with biological targets. Further research would be needed to explore any potential pharmacological activities of this compound and its derivatives.

Enzyme Mechanism Studies Involving Butanone Derivatives (e.g., DHBPS)

Butanone derivatives are pivotal in elucidating the mechanisms of various enzymes, a prime example being 3,4-dihydroxy-2-butanone-4-phosphate synthase (DHBPS). This enzyme is a key player in the riboflavin (B1680620) (vitamin B2) biosynthesis pathway, which is essential for many pathogenic bacteria but absent in humans, making it an attractive target for novel antibacterial agents. nih.gov

DHBPS catalyzes the conversion of D-ribulose 5-phosphate (Ru5P) into L-3,4-dihydroxy-2-butanone 4-phosphate (DHBP) and formate. nih.gov The proposed mechanism for this transformation involves a series of intricate steps: enolization, protonation, dehydration, a skeletal rearrangement, and finally, the release of formate, all occurring in the presence of metal ions. nih.gov

In many Gram-negative bacteria, DHBPS exists as a monofunctional enzyme. nih.gov However, in Gram-positive bacteria such as Mycobacterium tuberculosis, it is part of a bifunctional enzyme, co-existing with GTP cyclohydrolase II. nih.govresearchgate.net Structural and kinetic studies of DHBPS from various bacterial sources, including Vibrio cholerae and Mycobacterium tuberculosis, have provided significant insights into its function. nih.govresearchgate.net For instance, the crystal structure of DHBPS has been characterized in the presence of its substrate, D-ribulose 5-phosphate, and an inhibitor, 4-phospho-D-erythronohydroxamic acid (4PEH). nih.gov These studies have revealed that 4PEH acts as a competitive inhibitor, interacting with the enzyme in a manner similar to the natural substrate, which suggests that 4PEH could serve as a lead molecule for the design of new antibiotics. nih.gov

Kinetic analyses of DHBPS have been established using colorimetric methods to measure enzyme activity. nih.gov Furthermore, research on the transcriptional regulation of the gene encoding DHBPS has shown an increase in its mRNA levels during the riboflavin production phase in certain microorganisms, indicating a tightly controlled expression linked to the metabolic state of the cell. drugbank.com

Table 1: Key Findings from Enzyme Mechanism Studies of DHBPS

| Organism | Enzyme Form | Key Findings | Reference |

| Vibrio cholerae | Monofunctional | Characterized in the presence of substrate (Ru5P) and a competitive inhibitor (4PEH). 4PEH is a potential lead for antibiotic design. | nih.gov |

| Mycobacterium tuberculosis | Bifunctional | Exists as a dimer formed through its GTP cyclohydrolase II domains. The full-length bifunctional enzyme is required for optimal DHBPS activity. | researchgate.net |

Biocatalytic Transformations for the Production of Chiral Intermediates

The selective synthesis of chiral molecules is of paramount importance in the pharmaceutical industry, as the stereochemistry of a drug can profoundly influence its efficacy and safety. nih.gov Biocatalysis, utilizing enzymes or whole microbial cells, has emerged as a powerful tool for producing single-enantiomer compounds due to the high enantioselectivity and regioselectivity of enzyme-catalyzed reactions. nih.gov Butanone derivatives are valuable substrates in such biocatalytic transformations for the synthesis of chiral intermediates.

A notable example is the production of (R)-1,3-butanediol, a key chiral starting material for the synthesis of azetidinone derivatives, which are crucial intermediates for penem (B1263517) and carbapenem (B1253116) antibiotics. nih.gov This chiral diol can be produced from 4-hydroxy-2-butanone through asymmetric hydrogen-transfer bioreduction. mq.edu.au Studies have employed immobilized biocatalysts, such as mutated Rhodococcus phenylacetaldehyde (B1677652) reductase (PAR) or Leifsonia alcohol dehydrogenase (LSADH), overexpressed in Escherichia coli cells. mq.edu.au These immobilized cell systems have demonstrated the continuous production of (R)-1,3-butanediol with high yield (99%) and high enantiomeric excess (99% e.e.) over extended periods. mq.edu.au

Similarly, the (S)-enantiomer, (S)-1,3-butanediol, can also be produced using a different mutated enzyme system, showcasing the versatility of biocatalysis in accessing specific stereoisomers. mq.edu.au The advantages of these biocatalytic processes over traditional chemical synthesis include milder reaction conditions, which prevent issues like isomerization and racemization, and the potential for enzyme immobilization and reuse, enhancing economic efficiency. nih.gov

Table 2: Biocatalytic Production of Chiral 1,3-Butanediol from 4-Hydroxy-2-butanone

| Product | Biocatalyst | Yield | Enantiomeric Excess (e.e.) | Reference |

| (R)-1,3-butanediol | Immobilized E. coli overexpressing mutated LSADH | 99% | 99% | mq.edu.au |

| (S)-1,3-butanediol | Immobilized E. coli overexpressing mutated PAR | - | 87% | mq.edu.au |

Exploration of Bioactivity and Structure-Activity Relationships of Butanone Derivatives

Butanone derivatives encompass a wide range of biologically active compounds with diverse therapeutic potential. The exploration of their bioactivity and the elucidation of their structure-activity relationships (SAR) are crucial for the development of new drugs.

Antifungal and Antimicrobial Activity:

Several butanone derivatives have demonstrated significant antifungal and antimicrobial properties. For instance, a synthetic derivative of zingerone (B1684294), 4-(4-hydroxy-3-nitrophenyl)-2-butanone, has been shown to exhibit potent antifungal activity against Aspergillus flavus and Fusarium graminearum. mq.edu.au In this case, the substitution of the methoxy (B1213986) group in zingerone with a nitro group was found to be critical for the enhanced antifungal effect. mq.edu.au This compound not only inhibited fungal growth but also suppressed the production of mycotoxins like aflatoxin. mq.edu.au

Another example is 2-butanone (B6335102) peroxide, which has been formulated as a biocide for use in hospitals. nih.gov An alcoholic solution of 2-butanone peroxide demonstrated high in-vivo cidal activity against E. coli, offering a potent alternative to hand rubs with higher alcohol concentrations. nih.gov Furthermore, cyclobutanone (B123998) analogues of β-lactam antibiotics have been investigated as inhibitors of β-lactamase enzymes, which are responsible for bacterial resistance to β-lactam antibiotics. nih.gov

Antiviral and Other Bioactivities:

Chalcone derivatives containing an indanone (a bicyclic ketone with a butanone component) moiety have been synthesized and shown to possess good therapeutic and protective activities against the tobacco mosaic virus (TMV). nih.gov Structure-activity relationship studies of these compounds have provided insights into the structural features necessary for their antiviral effects.

The butanone core is also present in various other bioactive molecules. For example, nabumetone, a non-steroidal anti-inflammatory drug (NSAID), is a butanone derivative used to treat osteoarthritis and rheumatoid arthritis. drugbank.com The study of synthetic cathinones, which are β-keto amphetamines, has revealed detailed structure-activity relationships concerning their effects on monoamine transporters in the brain, which are relevant to their psychostimulant properties. frontiersin.orgacs.orgresearchgate.net

Table 3: Bioactivity of Selected Butanone Derivatives

| Butanone Derivative | Bioactivity | Key Structural Feature for Activity | Reference |

| 4-(4-hydroxy-3-nitrophenyl)-2-butanone | Antifungal | Nitro group substitution | mq.edu.au |

| 2-butanone peroxide | Antimicrobial (biocide) | Peroxide functionality | nih.gov |

| Chalcone derivatives containing indanone | Antiviral (against TMV) | Chalcone and indanone scaffolds | nih.gov |

| Cyclobutanone analogues of β-lactam antibiotics | β-lactamase inhibition | Cyclobutanone ring | nih.gov |

| Nabumetone | Anti-inflammatory (NSAID) | Naphthyl butanone structure | drugbank.com |

Environmental and Sustainability Aspects in Research on 4 Isopropoxy 2 Butanone

Green Chemistry Principles in Synthesis and Application

Green chemistry aims to design chemical products and processes that minimize the use and generation of hazardous substances. The synthesis of 4-isopropoxy-2-butanone can be theoretically designed and evaluated against these principles, particularly concerning atom economy and the use of sustainable resources.

Atom economy is a measure of the efficiency of a chemical reaction in converting the mass of reactants into the desired product. A plausible and widely used method for synthesizing ethers like this compound is the Williamson ether synthesis. wikipedia.org This reaction involves an alkoxide nucleophile reacting with an alkyl halide in an SN2 reaction. masterorganicchemistry.com

A potential pathway for this compound begins with the aldol (B89426) condensation of acetone (B3395972) and formaldehyde (B43269) to produce 4-hydroxy-2-butanone (B42824). This intermediate can then be converted to an alkyl halide (e.g., 4-chloro-2-butanone) before reacting with sodium isopropoxide.

The key step, the Williamson ether synthesis, can be represented as: CH₃C(O)CH₂CH₂Cl + (CH₃)₂CHONa → CH₃C(O)CH₂CH₂OCH(CH₃)₂ + NaCl

To assess the efficiency of this step, the atom economy is calculated as follows:

Formula: Atom Economy = (Molecular Weight of Desired Product / Sum of Molecular Weights of All Reactants) x 100%

The theoretical atom economy for this proposed synthesis step is calculated in the table below.

| Compound | Chemical Formula | Molecular Weight (g/mol) | Role |

|---|---|---|---|

| 4-Chloro-2-butanone | C₄H₇ClO | 106.55 | Reactant |

| Sodium Isopropoxide | C₃H₇NaO | 82.08 | Reactant |

| This compound | C₇H₁₄O₂ | 130.18 | Desired Product |

| Sodium Chloride | NaCl | 58.44 | Byproduct |

Calculation:

Atom Economy = [130.18 / (106.55 + 82.08)] x 100% = 69.0%

An atom economy of 69.0% indicates that a significant portion of the reactant atoms are incorporated into the final product. However, it also highlights the generation of a stoichiometric byproduct, sodium chloride. Waste minimization strategies would focus on efficient separation and potential recycling of solvents used in the process, and exploring catalytic, higher-economy routes that avoid the use of a halide intermediate.

A core principle of green chemistry is the use of renewable feedstocks. The potential precursors for this compound, acetone and isopropanol (B130326), can be produced from biological sources. researchgate.net Engineered bacteria have been developed for the industrial-scale, carbon-negative production of both acetone and isopropanol through gas fermentation, using waste gases as a feedstock. engineering.com This bio-manufacturing approach offers a sustainable alternative to traditional production methods that rely on fossil fuels. engineering.comacs.org

Acetone: A versatile chemical, acetone is also favored in green chemistry for its low toxicity and exemption from many Volatile Organic Compound (VOC) regulations in the U.S. alliancechemical.com

Isopropanol: This alcohol can be produced via the hydration of propene or through fermentation processes. The development of microbial production routes enhances its profile as a green chemical. researchgate.net

The use of solvents derived from renewable resources, such as bio-ethanol, could further improve the sustainability of the synthesis process. rsc.org The selection of solvents would also prioritize low environmental impact, considering factors like biodegradability and low toxicity. alliancechemical.com

Environmental Fate and Transformation Studies

Once released into the environment, the fate of this compound is governed by atmospheric chemical processes. As it contains both ether and ketone functional groups, its degradation pathways are predicted based on the known reactivity of these classes of compounds.

The primary removal mechanism for most volatile organic compounds in the troposphere is reaction with the hydroxyl (OH) radical during the daytime. dcu.ie For this compound, this reaction would proceed via hydrogen atom abstraction from various C-H bonds in the molecule.

The potential sites for H-atom abstraction include:

The methyl group adjacent to the carbonyl (C1).

The methylene (B1212753) group adjacent to the carbonyl (C3).

The methylene group adjacent to the ether oxygen (C4).

The tertiary C-H bond on the isopropoxy group.

The methyl groups of the isopropoxy group.

The presence of the ether oxygen atom tends to activate adjacent C-H bonds, making them more susceptible to abstraction by OH radicals. acs.orgacs.org The deactivating effect of the carbonyl group makes abstraction from the adjacent C-H bonds (at C1 and C3) less favorable compared to similar bonds in an alkane. researchgate.net Therefore, the dominant degradation pathway is expected to be initiated by H-atom abstraction at the C4 position and the tertiary position of the isopropoxy group.

Following H-atom abstraction, the resulting alkyl radical reacts rapidly with molecular oxygen (O₂) to form a peroxy radical (RO₂). In the presence of nitrogen oxides (NOₓ), this peroxy radical can lead to the formation of ozone and other secondary pollutants. A secondary, though less significant, atmospheric sink for ketones is photolysis, the breakdown of the molecule by sunlight. researchgate.netmdpi.com

While specific experimental kinetic data for this compound are not available, its reaction rate with OH radicals can be estimated using Structure-Activity Relationships (SARs). whiterose.ac.uk SARs are models that correlate the chemical structure of a molecule with its reactivity, using a large database of experimentally determined rate constants for similar compounds. mdpi.com

The atmospheric lifetime (τ) with respect to reaction with OH radicals is calculated as:

Formula: τ = 1 / (kₒₕ * [OH])

where kₒₕ is the rate constant for the reaction with OH.

[OH] is the average global tropospheric concentration of OH radicals (approx. 1 x 10⁶ molecules/cm³). witpress.com

The table below presents experimental kₒₕ values for compounds containing functional groups analogous to those in this compound.

| Compound | kₒₕ at 298 K (cm³ molecule⁻¹ s⁻¹) | Estimated Atmospheric Lifetime | Reference |

|---|---|---|---|

| Acetone (Ketone) | 1.8 x 10⁻¹³ | ~64 days | nih.gov |

| 2-Butanone (B6335102) (Ketone) | 1.2 x 10⁻¹² | ~9.6 days | mdpi.com |

| Diethyl Ether (Ether) | 1.3 x 10⁻¹¹ | ~22 hours | acs.org |

| Methyl tert-butyl ether (MTBE) (Ether) | 2.8 x 10⁻¹² | ~4.1 days | witpress.com |

| 1-Methoxy-2-propanone (Keto-ether) | 6.1 x 10⁻¹³ | ~19 days | conicet.gov.ar |

Based on these analogous compounds, the ether functionality is expected to dominate the reactivity of this compound with OH radicals. The rate constant is likely to be on the order of 10⁻¹² to 10⁻¹¹ cm³ molecule⁻¹ s⁻¹, suggesting an atmospheric lifetime of approximately 1 to 10 days. This relatively short lifetime indicates that the compound would be removed from the atmosphere fairly quickly, limiting its potential for long-range transport but contributing to local and regional air chemistry. conicet.gov.ar

常见问题

Q. What are the common synthetic routes for 4-Isopropoxy-2-butanone, and how can reaction efficiency be optimized?

- Methodological Answer : A primary synthesis route involves nucleophilic substitution of 2-butanone derivatives with isopropoxy groups. For example, Williamson ether synthesis can be employed using 2-bromo-2-butanone and isopropyl alcohol under basic conditions (e.g., KOH or NaH in anhydrous THF). Reaction efficiency depends on temperature control (60–80°C), solvent polarity, and stoichiometric ratios of reagents. Post-synthesis purification via fractional distillation (boiling point ~75°C at 4.7 kPa) is critical to isolate the product .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- Methodological Answer :

- FTIR : Identify the carbonyl (C=O) stretch near 1700–1750 cm⁻¹ and ether (C-O-C) vibrations at 1100–1250 cm⁻¹.

- NMR : ¹H NMR shows a singlet for the ketone methyl group (~2.1 ppm) and multiplet signals for the isopropoxy moiety (~1.2 ppm for CH₃ and ~3.8 ppm for the methine proton).

- GC-MS : Confirm molecular weight (130.18 g/mol) via the molecular ion peak (M⁺) and fragmentation patterns .

Q. What are the solubility and stability profiles of this compound under standard laboratory conditions?

- Methodological Answer : The compound is miscible with polar solvents like ethanol and ether but may exhibit limited solubility in water due to its hydrophobic isopropoxy group. Stability assessments should include monitoring for decomposition under prolonged exposure to light, moisture, or acidic/basic conditions. Storage in inert atmospheres (argon) at low temperatures (-20°C) is recommended .

Advanced Research Questions

Q. How can this compound be utilized as a precursor in complex organic syntheses?

- Methodological Answer : The compound’s ketone and ether functionalities make it a versatile building block. For example:

- Cross-Coupling Reactions : The ketone can undergo condensation with arylboronic acids (Suzuki-Miyaura coupling) to form extended aromatic systems. Use Pd(PPh₃)₄ as a catalyst and K₂CO₃ as a base in THF/water .

- Reduction : Catalytic hydrogenation (H₂/Pd-C) converts the ketone to a secondary alcohol, enabling access to chiral intermediates for pharmaceutical applications .

Q. What experimental strategies resolve contradictions in reported physicochemical data for this compound?

- Methodological Answer : Discrepancies in properties like boiling points or spectral data require cross-validation:

- Reproducibility Tests : Synthesize the compound using multiple routes and compare purity via HPLC (C18 column, acetonitrile/water mobile phase).

- Advanced Spectrometry : High-resolution mass spectrometry (HRMS) or 2D NMR (COSY, HSQC) can clarify structural ambiguities .

Q. What analytical methods are optimal for quantifying trace impurities in this compound?

- Methodological Answer :

Q. How does the steric hindrance of the isopropoxy group influence reactivity in nucleophilic additions?

- Methodological Answer : The bulky isopropoxy group adjacent to the ketone reduces electrophilicity, slowing nucleophilic attacks (e.g., Grignard reactions). Kinetic studies under varying temperatures (0–25°C) and solvent polarities (toluene vs. DMF) can quantify this effect. Computational modeling (DFT) further predicts transition-state energies .

Q. What safety protocols are critical when handling this compound in large-scale reactions?

- Methodological Answer :

- Ventilation : Use fume hoods to avoid inhalation of vapors.

- PPE : Wear nitrile gloves and safety goggles due to potential skin/eye irritation.

- Spill Management : Neutralize spills with inert adsorbents (vermiculite) and avoid ignition sources (flammability data pending, but analogous ketones are combustible) .

Retrosynthesis Analysis